molecular formula C9H14O2 B1485064 6-Methylspiro[3.3]heptane-2-carboxylic acid CAS No. 37892-36-7

6-Methylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1485064
CAS No.: 37892-36-7
M. Wt: 154.21 g/mol
InChI Key: BFDRDDIHNVXWPZ-UHFFFAOYSA-N
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Description

6-Methylspiro[3.3]heptane-2-carboxylic acid is a chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a spiro[3.3]heptane core, a saturated and rigid carbocyclic system that serves as a valuable scaffold for conformational restriction. The incorporation of a methyl group at the 6-position and a carboxylic acid at the 2-position provides handles for further synthetic modification, allowing researchers to create novel molecular architectures with tailored properties . The primary research value of this spirocyclic scaffold lies in its application as a bioisostere. It is increasingly used as a saturated replacement for common flat aromatic rings or other cyclic systems, such as piperazines and morpholines, with the potential to improve the physicochemical properties, metabolic stability, and selectivity of drug candidates . The rigidity of the spiro[3.3]heptane core helps to pre-organize functional groups in three-dimensional space, reducing the entropic penalty upon binding to a biological target and enabling structure-activity relationship (SAR) studies to map out receptor binding sites . This makes it a powerful tool in the design of probes for biological systems and the development of new therapeutics for areas such as neuroscience and antibiotic development . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-methylspiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRDDIHNVXWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methylspiro[3.3]heptane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its chemical reactivity and biological interactions. The presence of the carboxylic acid functional group allows for various chemical transformations, which are crucial for its biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with enzymes and receptors.

1. Enzyme Interaction

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest it may interact with various enzymes, potentially influencing metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

2. Antimicrobial Activity

Studies have indicated that spirocyclic compounds, including this compound, can exhibit antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways in microorganisms .

3. Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in certain cancer cells, although further studies are needed to elucidate the specific mechanisms involved .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various spiro compounds on specific enzymes involved in metabolic pathways. The results indicated that this compound showed moderate inhibition compared to standard inhibitors like ε-aminocaproic acid (EACA) .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of spiro compounds against a panel of bacterial strains, demonstrating that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Biochemical Analysis

The biochemical properties of this compound include:

PropertyValue/Description
Molecular FormulaC₉H₁₄O₂
pKaMeasured values indicate moderate acidity
SolubilityPoorly soluble in water (≤ 1 µM)
LipophilicityCalculated logP value around 6.0

These properties suggest that the compound may have favorable characteristics for drug development, particularly in terms of membrane permeability and interaction with lipid-based environments.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition : By binding to active sites on enzymes, it may prevent substrate access.
  • Cell Membrane Interaction : Disruption of microbial membranes leading to cell death.
  • Signal Transduction Modulation : Potentially affecting pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Chemical Synthesis Applications

The carboxylic acid functionality of 6-methylspiro[3.3]heptane-2-carboxylic acid enables it to participate in various chemical transformations, including:

  • Esterification : The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of pharmaceuticals and polymers.
  • Amidation : This reaction allows the formation of amides from the carboxylic acid, expanding the range of functionalized compounds that can be synthesized.
  • Peptide Coupling : The compound can be utilized in peptide synthesis, which is crucial for developing peptide-based therapeutics.

These transformations facilitate the generation of novel spirocyclic structures with tailored properties that are essential for drug design and development .

Medicinal Chemistry

In medicinal chemistry, spirocyclic compounds like this compound are significant due to their rigid structures, which can influence biological activity. They serve as scaffolds for placing functional groups at defined positions, allowing researchers to explore structure-activity relationships (SAR) effectively. Notably:

  • Chirality : The 2,6-disubstituted variants of this compound are chiral, offering opportunities for enantioselective pharmacological activity. This characteristic is advantageous for targeting specific receptors in biological systems .
  • Potential Therapeutic Agents : Research has indicated that spiro[3.3]heptane derivatives may exhibit unique interactions with biological targets, although comprehensive studies on their in vivo behavior remain limited .

Material Science

The structural rigidity and unique properties of this compound also make it relevant in materials science:

  • Functional Fine Chemicals : It can be used in the preparation of fine chemicals that require specific physical and chemical properties tailored for applications in specialty chemicals .
  • Nematic Liquid Crystals : The compound has been explored for its potential use in nematic liquid crystal mixtures, which are critical for display technologies .

Table 1: Summary of Synthesis Routes and Yields

Synthesis MethodCompound ProducedYield (%)Key Features
EsterificationVarious EstersUp to 92%Utilizes carboxylic acid functionality
AmidationAmidesVariableExpands functionalization options
Peptide CouplingPeptide DerivativesVariableImportant for drug development

A study on synthetic routes demonstrated that spiro[3.3]heptanes could be synthesized using [2+2] cycloadditions, although these methods often resulted in low yields and required extensive purification .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 6-methylspiro[3.3]heptane-2-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
This compound* C₉H₁₄O₂ 170.21 6-methyl Increased lipophilicity; steric hindrance may affect binding interactions.
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 6-amino Polar amino group enhances solubility; potential for peptide mimicry.
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ 170.21 6-methoxy Methoxy group introduces hydrogen-bonding potential; predicted CCS: 143.3 Ų (M+H)+.
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ 168.23 6,6-dimethyl Enhanced steric bulk; may reduce enzymatic degradation.
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid C₈H₁₂O₃ 156.18 6-hydroxy Hydroxy group increases polarity; potential for glycosylation or esterification.
6-Oxospiro[3.3]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 6-oxo Ketone group enables conjugation or redox activity; boiling point: ~345.6°C.

*Inferred properties based on structural analogs.

Key Observations :

  • Solubility: Amino and hydroxy derivatives exhibit higher polarity, favoring aqueous solubility .
  • Steric Effects : Dimethyl and methyl groups introduce steric hindrance, which could modulate interactions with biological targets .
Antimicrobial and Enzyme Inhibition
Drug Design and Synergy
  • Anti-Biofilm Agents : Derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid (e.g., PKZ18-22) inhibit biofilm growth in MRSA synergistically with antibiotics, suggesting spiro/bicyclic acids could enhance anti-infective efficacy .

Preparation Methods

Alkylation-Based Approach from Diisopropylmalonate

A well-documented approach for related spiro[3.3]heptane derivatives involves alkylation of diisopropylmalonate with dihalogenated precursors such as 1,3-dibromo-2,2-dimethoxypropane. This forms key intermediates that can be cyclized and further functionalized to yield the spirocyclic core with carboxylic acid groups.

  • Example: Preparation of 6,6-difluorospiro[3.3]heptane derivatives begins with alkylation of diisopropylmalonate, followed by multiple steps including bromination, base treatment, and extraction to isolate intermediates for further elaboration.

Use of 2-(Hydroxymethyl)cyclobutanone Derivatives

Another advanced method utilizes 2-(hydroxymethyl)cyclobutanone derivatives as common precursors. These compounds undergo olefination (e.g., via titanium-based Tebbe reagent) to introduce alkene functionality, followed by cyclization steps such as:

  • Dichloroketene addition.
  • Meinwald oxirane rearrangement.

These steps construct the spirocyclic framework with precise control over substitution patterns and stereochemistry.

  • This approach has been applied to generate libraries of spiro[3.3]heptane-based glutamic acid analogs, demonstrating its versatility.

Strecker Reaction for Amino Acid Functionalization

For derivatives bearing amino acid functions, the Strecker reaction with chiral auxiliaries (e.g., Ellman’s sulfinamide) is used to install amino groups with stereochemical control. This method is relevant for producing stereochemically defined spirocyclic amino acids but can be adapted for carboxylic acid derivatives as well.

Introduction of the methyl group at the 6-position of the spiro[3.3]heptane ring requires regioselective functionalization strategies. This can be achieved by:

  • Using methyl-substituted cyclobutane precursors.
  • Selective alkylation or substitution reactions on intermediates prior to ring closure.
  • Controlling reaction conditions to favor substitution at the 6-position over other sites.

Literature indicates that such substitution patterns are less common and require careful synthetic design, often involving multi-step sequences with intermediate protection/deprotection steps.

Reaction Conditions and Scale

  • Typical reactions are conducted under controlled temperatures (0 °C to room temperature) to manage reactivity and selectivity.
  • Solvents such as dichloromethane (CH2Cl2) are commonly used.
  • Multigram to kilogram scale synthesis has been reported for related spiro compounds, demonstrating scalability of these methods.
  • Purification steps include aqueous extractions, drying over sodium sulfate, trituration with hexane, filtration, and vacuum distillation.

Summary Data Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes Reference
1 Alkylation of diisopropylmalonate 1,3-dibromo-2,2-dimethoxypropane, base Formation of cyclobutane intermediates
2 Olefination Titanium-based Tebbe reagent Introduction of alkene functionality
3 Cyclization (Dichloroketene addition or Meinwald rearrangement) Dichloroketene or epoxidation reagents Formation of spirocyclic ring system
4 Methyl substitution Selective alkylation or use of methylated precursors Introduction of methyl group at 6-position
5 Functional group transformation Hydrolysis, oxidation, or Strecker reaction Installation of carboxylic acid or amino acid
6 Purification Extraction, drying, filtration, vacuum distillation Isolation of pure this compound

Research Findings and Notes

  • The convergent synthetic strategies allow efficient access to diverse spirocyclic building blocks with functional groups positioned for further elaboration in drug discovery.
  • The use of chiral auxiliaries and stereoselective reactions enables preparation of stereochemically pure compounds, which is crucial for biological activity studies.
  • The spiro[3.3]heptane scaffold imparts conformational rigidity, beneficial for medicinal chemistry applications, and the methyl substitution can influence steric and electronic properties of the molecule.
  • Stability of intermediates such as 2-oxocyclobutanecarboxylate derivatives can be challenging due to ring strain, requiring use of protected equivalents and careful handling.

Q & A

Q. What are the established synthetic pathways for 6-methylspiro[3.3]heptane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropane intermediates or spiroannulation strategies. For example, methyl 2-chloro-2-cyclopropylideneacetate can serve as a precursor for spirocyclic frameworks via acid-catalyzed cyclization . Key steps include:
  • Grignard reagent addition to form cyclopropane rings.

  • Acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form the spiro[3.3]heptane core.

  • Hydrolysis of ester groups to yield the carboxylic acid moiety.
    Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0°C to reflux) significantly impacts stereochemical outcomes and purity. Yields range from 40–75% depending on substituent compatibility .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclopropane formationGrignard reagent, THF, −20°C6592%
SpiroannulationBF₃·Et₂O, DCM, rt5888%
HydrolysisNaOH/MeOH, reflux7295%

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves spirocyclic stereochemistry; distinct signals for methyl groups (δ 1.2–1.5 ppm) and carboxylic protons (broad, δ 10–12 ppm) confirm structure .
  • X-ray Crystallography : Resolves absolute configuration of the spiro center, critical for chiral drug intermediates .
  • HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., diastereomers) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications to the spiro[3.3]heptane core affect binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Functionalization at the 6-methyl or carboxylic acid positions alters steric and electronic profiles. For example:
  • Methyl group removal reduces hydrophobic interactions with protein pockets, decreasing binding affinity by 3–5-fold .

  • Trifluoromethyl substitution enhances metabolic stability but may introduce steric clashes in tight binding sites .
    Computational docking (e.g., AutoDock Vina) combined with SPR (surface plasmon resonance) validates these effects, with ΔG values correlating with IC₅₀ shifts .

    • Data Table :
DerivativeModificationTarget ProteinBinding Affinity (ΔG, kcal/mol)
Parent compoundNoneCYP450−8.2
6-CF₃ analogTrifluoromethylCYP450−7.9
Carboxylic acid esterEthyl esterCYP450−6.5

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The compound degrades rapidly in acidic conditions (pH < 3) via ring-opening; neutral/basic conditions (pH 7–9) preserve integrity for >48 hours .
  • Thermal Stability : Decomposition occurs above 80°C, with TGA showing a 15% mass loss by 100°C. Storage at 2–8°C in anhydrous DMSO or ethanol is recommended .

Q. What computational strategies are optimal for predicting the pharmacokinetic properties of spiro[3.3]heptane derivatives?

  • Methodological Answer :
  • QSPR Models : Correlate logP and polar surface area with bioavailability. For 6-methyl derivatives, predicted logP = 1.8 ± 0.2 aligns with moderate membrane permeability .
  • MD Simulations : Reveal conformational flexibility of the spiro core, impacting blood-brain barrier penetration (e.g., <5% CNS bioavailability due to rigidity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-Methylspiro[3.3]heptane-2-carboxylic acid

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